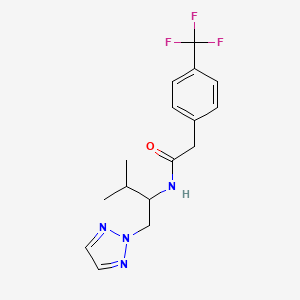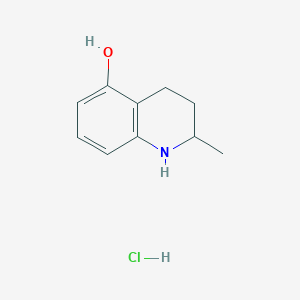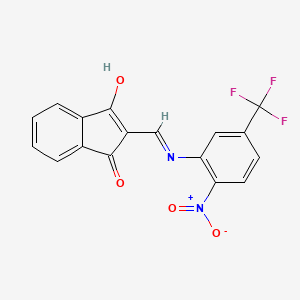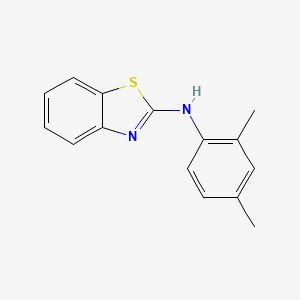
(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide” is a compound that contains several functional groups. It has a propenamide group, which is a type of amide, and it also contains a chlorobenzyl group and a dimethylphenyl group. Amides are common in many biological compounds and pharmaceuticals, and they have interesting chemical properties . Chlorobenzyl groups are often used in medicinal chemistry due to their ability to enhance the lipophilicity of a compound, which can improve its pharmacokinetic properties. Dimethylphenyl groups are aromatic and can contribute to the stability and reactivity of the compound.
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of an appropriate amine with a corresponding acid chloride or anhydride to form the amide bond. The specific reagents and conditions would depend on the exact structures of the starting materials and the desired product .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and reactivity. The aromatic rings could also contribute to the compound’s stability and could participate in π-π interactions .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions. The presence of the chlorine atom could also make the compound susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the amide group could enhance the compound’s solubility in water, while the aromatic rings could increase its lipophilicity .
Aplicaciones Científicas De Investigación
Molecular Modeling and Synthesis
- Molecular Modeling and Pharmacological Evaluation : A study on the synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide compounds evaluated their anti-inflammatory potential. The compounds showed significant protection against carrageenan-induced paw edema and demonstrated strong interaction with the COX-2 enzyme, indicating their potential as anti-inflammatory agents (Shakya et al., 2015).
Neurological and Psychiatric Applications
- Anticonvulsant Activity : A study on the anticonvulsant activity of the compound 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, which is structurally related to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide, showed potent anticonvulsant properties in several animal models (Robertson et al., 1987).
- Anxiolytic and Analgesic Effects : Compounds synthesized with structural similarities to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide were evaluated for their anxiolytic and analgesic properties, showing significant potential in both aspects (Maltsev et al., 2021).
Diagnostic Imaging and Radiopharmaceuticals
- Dopamine Transporter Imaging : Technetium-labeled tropane derivatives with structural components related to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide were prepared and evaluated as potential imaging agents for the dopamine transporter, showing specific uptake in targeted brain regions (Vanbilloen et al., 2006).
Anti-Inflammatory and Gastroprotective Effects
- Anti-inflammatory Effects : A study investigating the anti-inflammatory effects of compounds structurally related to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide demonstrated significant inhibition of oedema formation, indicating their potential as anti-inflammatory agents (Torres et al., 1999).
- Gastroprotective Properties : Chalcones, structurally related to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide, demonstrated significant anti-ulcer activities, highlighting their potential as gastroprotective agents (Okunrobo et al., 2006).
Potential Therapeutic Applications
- Hormonal Male Contraception : A compound structurally related to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide showed potential as a hormonal male contraceptive, demonstrating high binding affinity and tissue selectivity (Jones et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13-3-6-16(14(2)11-13)7-10-18(21)20-12-15-4-8-17(19)9-5-15/h3-11H,12H2,1-2H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPUZUPXSZKNOT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2427895.png)


![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)
![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)
![2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone](/img/structure/B2427902.png)

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)

![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)



